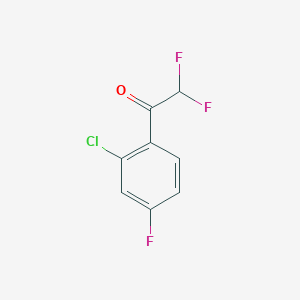

1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone

説明

特性

分子式 |

C8H4ClF3O |

|---|---|

分子量 |

208.56 g/mol |

IUPAC名 |

1-(2-chloro-4-fluorophenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C8H4ClF3O/c9-6-3-4(10)1-2-5(6)7(13)8(11)12/h1-3,8H |

InChIキー |

RPBYWFYRLPZFJT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)C(F)F |

製品の起源 |

United States |

準備方法

Preparation of 2,2-Difluoroethanols

A method for preparing 2,2-difluoroethanols involves using 1-chloro-2,2-difluoroethane as a raw material in a one-step process. This method uses inexpensive and readily available raw materials, is simple to operate, and achieves high conversion and yield with few by-products, making it suitable for industrial production.

- Dissolve acetate in water and a high-boiling solvent, and adjust the pH to 5-6 with glacial acetic acid. Add the mixture to an autoclave, remove air, and introduce nitrogen to displace the air. Add 1-chloro-2,2-difluoroethane. The mass ratio of acetate:water:high boiling solvent:1-chloro-2,2-difluoroethane is 1:0.1~0.5:4~8:0.5~1.5.

- Carry out a segmented reaction for 2.5 hours. The reaction is conducted under two temperature gradients: first at 180-250°C for 0.5 hours, then at 60-90°C for 2 hours.

- After the reaction, rectify and purify to obtain a water and difluoroethanol azeotropic mixture. Remove water with toluene to obtain 2,2-difluoroethanols with a purity of ≥98.5%.

Specific Conditions and Preferred Reactants:

- The acetate is preferably potassium acetate or sodium acetate.

- The high-boiling solvent should have a boiling point higher than 150°C and can be a monohydric, dihydric, or trihydric alcohol, such as glycerine, propylene glycol, ethylene glycol, or diethylene glycol (DEG).

- The 1-chloro-2,2-difluoroethane used should have a purity of over 90%.

Example:

Weigh 200g of potassium acetate, 60g of water, and 800g of glycerine, adjust the pH to 5 with glacial acetic acid, and add the mixture to a 2L autoclave. Close the autoclave, replace the air three times with nitrogen, and evacuate to create a negative pressure. Add 240g of 1-chloro-2,2-difluoroethane with a purity of 92%. Start stirring and begin heating. When the temperature reaches 210°C, maintain the temperature for 0.5 hours, then drop the temperature to 70°C and continue the reaction for 2 hours under stirring.

Preparation of 2-Chloro-4'-Fluoroacetophenone

This method relates to the field of organic synthesis, specifically a preparation method of 2-chloro-4'-fluoroacetophenone.

Traditional Method Disadvantages:

The traditional method synthesizes 2-chloro-4'-fluoroacetophenone via a Friedel-Crafts reaction between fluorobenzene and chloroacetyl chloride, catalyzed by anhydrous aluminum trichloride. This process has several disadvantages:

- High energy consumption

- Generates significant amounts of waste water and organic waste liquid containing aluminum trichloride

- 2-chloro-4'-fluoroacetophenone is highly irritating, causing lacrimation

- Multiple material transfers lead to poor field labor conditions and high safety control difficulty

- The reaction temperature is maintained between 0-30°C.

- The molar ratio of fluorobenzene to chloroacetyl chloride is 1.01-1.03:1.

- The molar ratio of the ionic liquid to chloroacetyl chloride is 0.5:1.

- The reaction is considered complete when the conversion rate of fluorobenzene exceeds 95%. Typically, the reaction time is 30 minutes at room temperature (approximately 25°C); lower temperatures may require longer reaction times.

- Distillation is performed under reduced pressure at a temperature of 130°C and a pressure of 10 mmHg.

Preparation of 1-(2-chlorophenyl)-2-(4-fluorophenyl) Propylene

Reaction:

React 2-chlorobenzylphosphodiester with 4-fluoroacetophenone to prepare 1-(2-chlorophenyl)-2-(4-fluorophenyl) propylene.

- Reaction Conditions: Use a polar solvent as a catalyst under strongly alkaline conditions. The molar ratio of catalyst to 2-chlorobenzyl phosphonic acid diester is 1:0.5-5.

- Catalyst Selection: The catalyst is selected from DMF, dimethyl sulfoxide (DMSO), or N-Methyl pyrrolidone.

- Phosphorous Acid Ester: The phosphorous acid ester used is selected from trimethyl phosphite or triethyl phosphite. The consumption of phosphorous acid ester is 1-3 times the mole count of adjacent chlorobenzyl chloride.

- Reaction Parameters: The consumption of 2-chlorobenzyl phosphonic acid diester is 1-1.5 times the mole count of fluoro acetophenone. The reaction temperature is 0-50°C, and the reaction time is 2-24 hours. The reaction solvent is selected from benzene, toluene, or dimethylbenzene. The alkali used is selected from sodium methylate, sodium ethylate, sodium tert-butoxide, sodium hydroxide, or potassium hydroxide.

化学反応の分析

1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium hydroxide (KOH).

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions can introduce various functional groups onto the phenyl ring .

科学的研究の応用

1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential pharmaceutical activity.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for modifying existing drugs to enhance their efficacy and reduce side effects.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. .

作用機序

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in key pathways. For example, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response. By blocking this pathway, the compound can reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent .

類似化合物との比較

1-(2-Chlorophenyl)-2,2-difluoroethanone (C₈H₅ClF₂O)

1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone (C₈H₃ClF₄O)

- Molecular Weight : 226.55 g/mol.

- Key Difference : Chlorine at the 3-position and additional fluorine at the 2-position on the phenyl ring.

- Impact : Increased steric hindrance and altered electronic distribution, which may affect binding affinity in receptor-ligand interactions.

Functional Group Modifications

1-(4-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone (C₉H₆ClF₃O₂)

2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one (C₁₂H₈ClFO₂)

- Molecular Weight : 238.65 g/mol.

- Key Difference: Replaces the difluoroethanone group with a furan ring.

Physicochemical Properties (Table 1)

Research Findings and Implications

- Substituent Position Matters: The 2-chloro-4-fluoro configuration on the phenyl ring maximizes electronic withdrawal while minimizing steric clashes, as seen in the enhanced potency of quinoline derivatives.

- Halogen Synergy : Combined chlorine and fluorine substituents improve thermal stability and resistance to metabolic degradation, critical for agrochemicals.

- Functional Group Trade-offs : Methoxy groups (e.g., in C₉H₆ClF₃O₂) increase solubility but may reduce electrophilicity, necessitating case-specific optimization.

生物活性

1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy, and potential applications in pharmacology.

- Molecular Formula : C8H5ClF2O

- Molecular Weight : 202.57 g/mol

- CAS Number : 1566015-09-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition

Recent research has highlighted the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition, with IC50 values indicating effective concentrations required to inhibit 50% of enzyme activity. For instance, related compounds showed IC50 values ranging from 0.19 to 1.72 μM, suggesting a strong potential for use in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes the IC50 values for various compounds related to this compound in inhibiting tyrosinase:

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | |

| Kojic Acid (KA) | 17.76 ± 0.18 | |

| Compound A | 0.19 ± 0.02 | |

| Compound B | 1.72 ± 0.05 |

Study on Melanin Synthesis Inhibition

A study focused on the effects of this compound on melanin synthesis revealed promising results. The compound was tested on B16 melanoma cells, demonstrating a dose-dependent reduction in melanin production compared to controls. The results indicated that this compound could serve as a potential therapeutic agent for conditions characterized by excessive melanin production.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against oxidative stress in neuronal cell lines, which could be beneficial in neurodegenerative disease models. Further investigations are needed to elucidate the exact pathways involved.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone, and how can reaction conditions be controlled to improve yield?

Synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts acylation, using precursors like 2-chloro-4-fluorobenzene and difluoroacetyl chloride. Key parameters include:

- Temperature : Maintained between 0–5°C to minimize side reactions (e.g., over-halogenation) .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) enhances electrophilic reactivity .

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ improve acylation efficiency .

Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC , with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Q. How can researchers assess purity and stability during storage?

Q. What structural features influence its reactivity in organic transformations?

- Electron-withdrawing groups : The 2-Cl and 4-F substituents deactivate the aromatic ring, directing electrophiles to the 5-position .

- CF₂ group : Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect reaction kinetics in nucleophilic substitutions involving this compound?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SNAr reactions. Dielectric constants >30 enhance rate constants by 2–3 orders of magnitude .

- Temperature : Arrhenius plots reveal activation energies (Eₐ) of ~50–70 kJ/mol for aryl-Cl substitutions. Lower temperatures (<0°C) favor selectivity in multi-step pathways .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Case study : Discrepancies in calculated vs. observed ¹H NMR shifts arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM) to improve accuracy .

- Validation : Cross-reference with single-crystal XRD data (e.g., SHELXL refinement) to confirm bond lengths and angles .

Q. How can crystallographic data (e.g., SHELXL) elucidate electronic interactions in the solid state?

- SHELXL refinement : High-resolution data (R < 5%) reveal anisotropic displacement parameters, highlighting steric strain between Cl/F substituents and the carbonyl group .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-F···H contacts contribute ~15% of crystal packing) .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how do structural modifications alter potency?

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence product distribution?

- Mechanistic probes : Isotopic labeling (¹⁸O in carbonyl) tracks keto-enol tautomerization, which competes with nucleophilic attack.

- Kinetic control : Lowering temperature to -20°C suppresses elimination (ΔG‡ ~ 25 kJ/mol) and favors substitution products .

Q. What computational tools model its interaction with biological targets, and how reliable are these predictions?

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding sites (e.g., kinase inhibitors). Docking scores < -7 kcal/mol suggest strong affinity .

- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2 Å indicates robust binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。